molecular formula C18H23N3O2S2 B12271724 6-(Methylsulfanyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole

6-(Methylsulfanyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole

Cat. No.: B12271724
M. Wt: 377.5 g/mol
InChI Key: JBFBRYLABRMJKM-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a methylsulfanyl group and a morpholine-carbonyl-piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methylsulfanyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of the methylsulfanyl group and the morpholine-carbonyl-piperidinyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often include continuous flow reactions, use of automated reactors, and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfanyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the morpholine moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

6-(Methylsulfanyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-(methylsulfanyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzoylmorpholine
  • 4-(4-Morpholinylcarbonyl)benzeneboronic acid
  • 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride

Uniqueness

6-(Methylsulfanyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole core, combined with the methylsulfanyl and morpholine-carbonyl-piperidinyl moieties, makes it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H23N3O2S2

Molecular Weight

377.5 g/mol

IUPAC Name

[1-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H23N3O2S2/c1-24-14-4-5-15-16(11-14)25-18(19-15)21-6-2-3-13(12-21)17(22)20-7-9-23-10-8-20/h4-5,11,13H,2-3,6-10,12H2,1H3

InChI Key

JBFBRYLABRMJKM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)C(=O)N4CCOCC4

Origin of Product

United States

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